molecular formula C11H18ClNO4 B3130917 1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate CAS No. 34614-72-7

1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate

Cat. No. B3130917
CAS RN: 34614-72-7
M. Wt: 263.72 g/mol
InChI Key: ZGBCOSGDWQPYHA-QMMMGPOBSA-N
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Description

“1-tert-Butyl 2-chloromethyl (2S)-piperidine-1,2-dicarboxylate” is a chemical compound used for pharmaceutical testing . It is offered by several suppliers for research and development purposes .


Molecular Structure Analysis

The molecular formula of this compound is C12H20ClNO4 and its molecular weight is 277.74 g/mol.

Scientific Research Applications

Synthesis of Complex Compounds

1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate plays a significant role in the synthesis of complex organic compounds. For example, its derivatives have been used in the parallel solution-phase synthesis of a range of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic Acids, demonstrating its versatility in organic synthesis (Svete et al., 2010).

Structural Studies and Analysis

In structural studies, compounds related to this compound have been synthesized and characterized through techniques like X-ray diffraction. This includes studies on compounds like tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate (Naveen et al., 2007).

Asymmetric Synthesis

This chemical also finds application in asymmetric synthesis, a key area in producing enantiomerically pure compounds. An example is the efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, showcasing the chemical's role in producing chiral molecules (Chung et al., 2005).

Combinatorial Chemistry

In combinatorial chemistry, derivatives of this compound are used to create diverse chemical libraries. This is exemplified in the solution-phase combinatorial synthesis of various (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides (Malavašič et al., 2007).

Spin Labeling in Electron Spin Resonance

It also finds application in electron spin resonance (ESR) studies. Compounds derived from this compound have been used in designing spin labels for ESR, particularly in studying electron spin relaxation properties (Huang et al., 2016).

Molecular Docking and Drug Design

The compound has relevance in molecular docking and drug design. Derivatives have been synthesized and studied for potential antithrombin activity, illustrating its potential in therapeutic applications (Ayan et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

properties

IUPAC Name

1-O-tert-butyl 2-O-(chloromethyl) (2S)-pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-5-8(13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBCOSGDWQPYHA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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